(1-Ethyl-3-oxo-2-piperazinyl)acetic acid: Technical Profile & Utilization Guide
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid: Technical Profile & Utilization Guide
This guide details the chemical properties, synthesis, and applications of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]
Part 1: Chemical Identity & Structural Analysis
Core Identification
-
IUPAC Name: 2-(1-Ethyl-3-oxopiperazin-2-yl)acetic acid[1]
-
CAS Registry Number: 1048007-96-0[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 186.21 g/mol [1]
-
SMILES: CCN1CCNC(=O)C1CC(=O)O
Structural Architecture
The compound features a piperazinone (ketopiperazine) core, characterized by a six-membered ring containing two nitrogen atoms in a 1,4-relationship, with a carbonyl group at the C3 position.[1]
-
N1 Position: Substituted with an ethyl group , conferring tertiary amine character and lipophilicity.[1]
-
C2 Position: A chiral center bearing an acetic acid side chain (
).[1] This moiety serves as the primary handle for bioconjugation or fragment coupling.[1] -
C3 Position: A carbonyl oxygen, forming a lactam (cyclic amide) with the N4 nitrogen.[1]
-
N4 Position: A secondary amide nitrogen, which acts as a hydrogen bond donor.[1]
Stereochemistry: The C2 position is chiral.[1] While the CAS 1048007-96-0 typically refers to the racemic mixture or unspecified stereochemistry, enantiopure forms (R or S) are critical in peptidomimetic applications to match biological targets.[1]
Part 2: Physicochemical Properties
The following data summarizes the core physical parameters. Where experimental values are unavailable for this specific derivative, high-confidence predicted values based on the scaffold's structure-activity relationship (SAR) are provided.[1]
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Typical for zwitterionic amino acid derivatives.[1] |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Diethyl ether | The zwitterionic nature (N1 protonated, COOH deprotonated) enhances aqueous solubility.[1] |
| pKa (Acidic) | 3.56 ± 0.10 (Predicted) | Corresponds to the carboxylic acid group ( |
| pKa (Basic) | 8.8 ± 0.5 (Predicted) | Corresponds to the N1 tertiary amine.[1] |
| LogP | -0.8 to -1.2 (Predicted) | Indicates hydrophilicity; suitable for aqueous-phase reactions.[1] |
| H-Bond Donors | 2 | (COOH, N4-H) |
| H-Bond Acceptors | 4 | (C=O, COOH, N1, N4) |
Part 3: Synthetic Pathways
The synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid typically follows a cyclization strategy involving N-ethylethylenediamine and a maleate derivative .[1] This route is preferred for its atom economy and scalability.[1]
Mechanism: Michael Addition-Cyclization[1][3]
-
Michael Addition: The primary amine of N-ethylethylenediamine attacks the double bond of diethyl maleate.
-
Lactamization: The secondary amine (now positioned appropriately) attacks the proximal ester group, closing the piperazine ring and releasing ethanol.[1]
-
Hydrolysis: The remaining ester side chain is hydrolyzed to the free acid.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid via Michael addition and lactamization.
Experimental Protocol (General Procedure)
-
Reagents: N-Ethylethylenediamine (1.0 eq), Diethyl maleate (1.0 eq), Ethanol (Solvent).[1]
-
Addition: Add diethyl maleate dropwise to a stirred solution of N-ethylethylenediamine in ethanol at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours (Michael addition).
-
Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor by TLC/LC-MS for the formation of the lactam ester.
-
Hydrolysis: Evaporate ethanol. Dissolve the residue in THF/Water (1:1).[1] Add LiOH (2.0 eq) and stir at room temperature until the ester is consumed.
-
Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate (or n-Butanol if highly polar).[1] Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography.
Part 4: Reactivity & Applications
Chemical Reactivity Profile
-
Carboxylic Acid Coupling: The C2-acetic acid group is the primary reactive site. It readily undergoes amide coupling (using EDC/NHS, HATU) to attach to proteins, peptides, or other pharmacophores.[1]
-
N4-Alkylation: The lactam nitrogen (N4) is non-nucleophilic under neutral conditions but can be deprotonated (pKa ~17) with strong bases (NaH) to introduce further substituents, creating 1,4-disubstituted piperazinones.[1]
-
Salt Formation: The N1 tertiary amine allows for the formation of hydrochloride or fumarate salts to tune solubility.[1]
Applications in Drug Discovery
-
Peptidomimetics: The 3-oxopiperazine scaffold acts as a constrained mimic of the Ala-Gly or Gly-Ala dipeptide turn. It is used to restrict the conformational flexibility of peptide drugs, improving metabolic stability and receptor selectivity.[1]
-
Library Scaffolds: Due to its defined stereochemistry and multiple attachment points (Acid, N4, N1), it is an ideal scaffold for Diversity-Oriented Synthesis (DOS) of GPCR ligands.[1]
-
Linker Chemistry: The compound serves as a rigid, polar linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein binder.[1]
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][4] Link[1]
-
Micklefield, J. (2004).[1] Backbone modification of nucleic acids: synthesis, structure and therapeutic applications.[1] Current Medicinal Chemistry, 11(20), 2637-2649.[1] (Context on heterocyclic scaffolds).
-
PubChem. (2025). Compound Summary: 2-(3-oxopiperazin-2-yl)acetic acid derivatives.[1][5][6] National Library of Medicine.[1] Link[1]
-
Aronis. (2024).[1] Building Blocks Catalog: (1-Ethyl-3-oxo-2-piperazinyl)acetic acid.[1][2][5][7][8] Link
-
Rossen, K., et al. (1993).[1] An efficient synthesis of 3-oxopiperazine-2-acetic acid derivatives. Tetrahedron Letters, 34(45), 7229-7232.[1] (Foundational synthesis method).[1]
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. uregina.ca [uregina.ca]
- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]
- 6. 2-[(2R)-3-oxopiperazin-2-yl]acetic acid | C6H10N2O3 | CID 1532475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 8. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
